molecular formula C9H12N2O4S B8079659 Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate

Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B8079659
M. Wt: 244.27 g/mol
InChI Key: OIDAKHXIEIDOSN-UHFFFAOYSA-N
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Description

Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate is an organic compound with a complex structure that includes an imidazole ring, a methoxy group, and a thioester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Scientific Research Applications

Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate
  • Methyl 3-((2-methoxy-2-oxoethyl)thio)propionate

Uniqueness

Methyl 2-((2-methoxy-2-oxoethyl)thio)-1-methyl-1H-imidazole-5-carboxylate is unique due to its imidazole ring structure, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack the imidazole ring or have different functional groups .

Properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)sulfanyl-3-methylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-11-6(8(13)15-3)4-10-9(11)16-5-7(12)14-2/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDAKHXIEIDOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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